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The structure of imidazo[1,5-a]pyridine-3-sulfonyl fluoride consists of two distinct rings: one being an imidazole ring fused to another pyridine ring. The sulfonyl fluorine group is attached specifically at position 3 of the imidazole ring. This unique arrangement confers both stability and potential bioactivity to the molecule .
While information on Imidazo[1,5-a]pyridine-3-sulfonyl fluoride is limited, here are some resources that might be helpful for further exploration:
While there isn't extensive literature detailing the direct biological activities of imidazo[1,5-a]pyridine-3-sulfonyl fluoride itself, its analogues within the same family exhibit diverse pharmacological profiles. For instance, some imidazo[1,5-a]pyridines show promise in treating neurological disorders and certain cancers, suggesting potential therapeutic uses for this class of molecules .
Several methods exist for synthesizing imidazo[1,5-a]pyridine-based compounds, though specific procedures for imidazo[1,5-a]pyridine-3-sulfonyl fluoride are less documented. Generally, syntheses involve multi-step processes combining cyclocondensation reactions between suitable amine precursors and electrophiles like nitroalkanes, often facilitated by strong acidic media such as polyphosphoric acid (PPA) .
For example, a common strategy involves reacting 2-amino-methylpyridines with nitroalkanes in the presence of phosphorus acid in PPA, resulting in the formation of imidazo[1,5-a]pyridines. Specific modifications to introduce the sulfonyl fluorine group would require additional steps, possibly involving fluorination agents after initial ring closure .
Despite limited documentation on its direct application, imidazo[1,5-a]pyridine-based compounds find use in various fields:
Interactions studies typically focus on understanding how variations in the imidazo[1,5-a]pyridine scaffold affect biological activity. While comprehensive interaction data for imidazo[1,5-a]pyridine-3-sulfonyl fluoride are scarce, analogous compounds have shown interactions with enzymes and receptors relevant to disease pathways. For instance, modifications around the nitrogen atoms can significantly influence binding affinity and specificity .
Similar compounds include:
Each of these classes offers insights into the versatility and adaptability of fused-ring systems in achieving desired biological outcomes.
The compound’s core consists of an imidazo[1,5-a]pyridine system, a fused bicyclic structure combining imidazole and pyridine rings. The imidazole ring is fused to the pyridine at positions 1 and 5, creating a planar, conjugated system with delocalized π-electrons [1] [4]. The nitrogen atoms at positions 1 and 3 of the imidazole ring contribute to the molecule’s basicity and electronic polarization. X-ray crystallography of related imidazo[1,5-a]pyridine derivatives reveals bond lengths of approximately 1.32 Å for C-N bonds in the imidazole ring and 1.40 Å for C-C bonds in the pyridine moiety, indicating aromatic character [2]. The sulfonyl fluoride group (-SO₂F) is attached at position 3 of the bicyclic system, as confirmed by the SMILES notation O=S(=O)(F)c1ncc2n1cccc2 [4].
The sulfonyl fluoride group adopts a tetrahedral geometry around the sulfur atom, with bond angles near 109.5° for O-S-O and F-S-O. This configuration introduces strong electron-withdrawing effects, reducing electron density at the bicyclic core. Density functional theory (DFT) calculations on analogous sulfonyl fluorides show a partial positive charge (+0.32 e) on the sulfur atom and significant polarization across the S-F bond [6]. The group’s orientation perpendicular to the bicyclic plane minimizes steric hindrance, enabling efficient conjugation with the π-system [2].
The electron-withdrawing sulfonyl fluoride group induces a dipole moment of ~4.2 D, as observed in similar sulfonamide derivatives [6]. This polarizes the bicyclic core, creating electron-deficient regions at positions 2 and 7 of the pyridine ring. Nuclear magnetic resonance (NMR) studies reveal deshielded protons adjacent to the sulfonyl fluoride, with chemical shifts at δ 8.9 ppm for H-2 and δ 8.2 ppm for H-7 in deuterated dimethyl sulfoxide (DMSO-d₆) [4]. Frontier molecular orbital analysis indicates a HOMO-LUMO gap of 5.1 eV, characteristic of fluorescent heterocycles [2].
| Electronic Properties | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -1.7 |
| Dipole Moment (D) | 4.2 |
| Partial Charge on Sulfur (e) | +0.32 |
Imidazo[1,5-a]pyridine-3-sulfonyl fluoride exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic bicyclic core. It is soluble in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with solubilities of 12 mg/mL and 18 mg/mL, respectively [1] [4]. In non-polar solvents like dichloromethane, solubility drops to 2 mg/mL.
The compound demonstrates thermal stability up to 150°C, with no decomposition observed via thermogravimetric analysis (TGA) [4]. Hydrolytic stability tests in pH 7.4 buffer show a half-life of 48 hours, with degradation products including imidazo[1,5-a]pyridine-3-sulfonic acid and fluoride ions [6].
| Stability Parameter | Condition | Value |
|---|---|---|
| Thermal Decomposition Onset | N₂ atmosphere | 150°C |
| Hydrolytic Half-Life | pH 7.4, 25°C | 48 hours |
| Photostability (λ = 365 nm) | Methanol solution | 94% intact after 24h |
Replacing the [1,5-a] fusion with [1,2-a] alters the electronic landscape. Imidazo[1,2-a]pyridine-3-sulfonyl fluoride (CAS 2703779-41-1) exhibits a red-shifted UV-Vis absorption (λₘₐₓ = 305 nm) due to extended conjugation in the [1,2-a] fused system [7]. The [1,5-a] isomer shows greater metabolic stability, as the [1,2-a] analogue is susceptible to aldehyde oxidase-mediated degradation [3].
| Property | [1,5-a] Isomer | [1,2-a] Isomer |
|---|---|---|
| λₘₐₓ (nm) | 290 | 305 |
| Metabolic Stability (t₁/₂, liver microsomes) | >120 min | 45 min |
| LogP | 1.8 | 2.1 |
Compared to aryl sulfonyl fluorides like benzene sulfonyl fluoride (LogP = 1.2), the bicyclic system enhances lipophilicity (LogP = 1.8) [4]. Heterocyclic analogues such as 2,7-dichloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride (CAS 2386690-88-4) exhibit reduced solubility (0.05 mg/mL in water) but improved thermal stability (decomposition onset at 170°C) [5].
Electronic Effects Comparison:
The imidazo[1,5-a]pyridine derivative’s intermediate HOMO-LUMO gap balances stability and reactivity, making it suitable for applications requiring selective fluorination or probe development [2] [6].
The synthesis of imidazo[1,5-a]pyridine derivatives has been extensively studied for several decades, with classical methodologies forming the foundation for accessing these important heterocyclic scaffolds. These traditional approaches primarily rely on cyclocondensation and oxidative cyclization strategies, which have been refined and optimized over time to provide reliable synthetic routes.
Cyclocondensation reactions represent the most widely employed strategy for constructing the imidazo[1,5-a]pyridine core structure. These transformations typically involve the reaction of 2-(aminomethyl)pyridine precursors with various electrophilic components to form the fused imidazole ring [1] [2] [3].
Nitroalkane-Based Cyclocondensation
A significant advancement in cyclocondensation methodology was reported by Aksenov and colleagues, who developed a novel approach utilizing nitroalkanes electrophilically activated in polyphosphoric acid medium [1] [2]. This method involves the treatment of nitroalkanes with polyphosphoric acid and phosphorous acid to generate highly electrophilic phosphorylated nitronate intermediates. The reaction proceeds through initial nucleophilic attack of 2-(aminomethyl)pyridine on the activated nitronate, followed by 5-exo-trig cyclization and subsequent elimination to afford the desired imidazo[1,5-a]pyridine products [1].
The optimized reaction conditions employ a 1:1 mixture of 87% polyphosphoric acid and phosphorous acid at 160°C for 2 hours. Under these conditions, various nitroalkanes including nitroethane, 1-nitropropane, 1-nitrobutane, and 1-nitrohexane successfully undergo cyclization with 2-(aminomethyl)pyridine derivatives to provide the corresponding 3-substituted imidazo[1,5-a]pyridines in yields ranging from 53% to 77% [1] [2].
Classical Electrophilic Component-Based Methods
Traditional cyclocondensation approaches have extensively utilized carboxylic acids, acyl anhydrides, acyl chlorides, and esters as electrophilic components [3] [4]. These methods typically require refluxing conditions with acid or base catalysis. Carboxylic acid-mediated cyclizations generally proceed under refluxing conditions with acid catalysts, providing yields in the range of 60-85% [3]. Acyl chloride-based approaches offer the advantage of milder reaction conditions, often proceeding at room temperature to reflux with base catalysis, achieving yields of 65-90% [4].
Ester-mediated cyclocondensations require thermal activation, typically conducted at temperatures ranging from 100-150°C. While these methods provide moderate yields (45-75%), they offer the advantage of utilizing readily available starting materials and avoiding the handling of more reactive acyl halides [3] [4].
Oxidative cyclization represents an alternative approach to imidazo[1,5-a]pyridine synthesis, particularly useful when aldehyde or ketone substrates are readily available. These methodologies have gained prominence due to their operational simplicity and broad substrate scope.
Aldehyde-Mediated Oxidative Cyclization
The cyclization of 2-pyridyl ketones with aldehydes in the presence of ammonium acetate under refluxing conditions has emerged as a robust method for imidazo[1,5-a]pyridine synthesis [5] [6]. This transformation proceeds through initial condensation to form an imine intermediate, followed by intramolecular cyclization and oxidative aromatization. The method demonstrates excellent functional group tolerance and typically provides yields in the range of 70-95% [5].
The reaction mechanism involves the formation of an imine through condensation between the ketone and aldehyde components, followed by nucleophilic attack of the pyridine nitrogen on the electrophilic carbon center. Subsequent oxidation, often facilitated by atmospheric oxygen or added oxidants, completes the aromatization process to furnish the final imidazo[1,5-a]pyridine product [5] [6].
Iodine-Mediated sp³ Carbon-Hydrogen Amination
A metal-free oxidative cyclization approach utilizing molecular iodine has been developed for the synthesis of imidazo[1,5-a]pyridines from 2-pyridyl ketones and alkylamines [7]. This method employs sodium acetate as a base and proceeds at 120°C to provide the desired products in yields ranging from 60% to 88%. The transformation is operationally simple and can be conveniently carried out on gram scale, making it attractive for preparative applications [7].
The mechanism involves iodine-mediated oxidative coupling between the amine and ketone components, followed by intramolecular cyclization. The process benefits from the electrophilic nature of molecular iodine, which facilitates the formation of reactive intermediates that subsequently undergo cyclization to form the imidazo[1,5-a]pyridine scaffold [7].
Contemporary synthetic methodology has witnessed significant advances in imidazo[1,5-a]pyridine synthesis through the application of transition metal catalysis, photocatalytic processes, and one-pot sequential transformations. These modern approaches offer enhanced selectivity, milder reaction conditions, and expanded substrate scope compared to classical methods.
Transition metal catalysis has revolutionized the synthesis of imidazo[1,5-a]pyridines by enabling novel disconnection strategies and providing access to substitution patterns that are challenging to achieve through classical methods [8] [9] [10].
Palladium-Catalyzed Methodologies
Palladium-catalyzed approaches have proven particularly effective for constructing imidazo[1,5-a]pyridines through cross-coupling and annulation reactions. A notable example involves the palladium-catalyzed reaction of aryl halides with 2-(aminomethyl)pyridine derivatives using phosphine ligands [9]. These transformations typically proceed at temperatures of 80-120°C and provide yields ranging from 65% to 92%.
The palladium catalysis enables the formation of carbon-nitrogen bonds through oxidative addition, transmetalation, and reductive elimination sequences. The versatility of palladium catalysts allows for the incorporation of diverse aryl and heteroaryl substituents, expanding the structural diversity accessible through this approach [9].
Copper-Catalyzed Aerobic Oxidative Synthesis
Copper catalysis has emerged as a powerful tool for the aerobic oxidative synthesis of imidazo[1,5-a]pyridines. Willis and colleagues reported a copper-catalyzed denitrogenative transannulation of pyridotriazoles with benzylamines under aerobic conditions [9]. This method utilizes molecular oxygen as the sole oxidant and proceeds at mild temperatures (room temperature to 60°C), providing yields of 70-95%.
The copper-catalyzed process involves the generation of copper-carbene intermediates from triazole precursors, followed by migratory insertion and oxidative cyclization. The use of air as the oxidant makes this approach environmentally benign and operationally convenient [9].
Iron-Catalyzed Transformations
Iron catalysis offers an attractive alternative to precious metal-based systems due to the abundance and low cost of iron. Recent developments include iron(III) triflate-catalyzed transformations of dithioesters with 2-(aminomethyl)pyridine derivatives [11]. These reactions proceed at room temperature with molecular sieves as additives, achieving excellent yields of 85-94%.
The iron-catalyzed methodology demonstrates the potential for developing sustainable synthetic approaches using earth-abundant metals while maintaining high efficiency and selectivity [11].
Photocatalysis has emerged as a transformative approach in organic synthesis, offering mild reaction conditions, high selectivity, and environmental compatibility. The application of photocatalytic methods to imidazo[1,5-a]pyridine synthesis has opened new avenues for functional group installation and structural diversification [12] [13] [14].
Organophotocatalytic Carbon-Hydrogen Functionalization
A significant advancement in photocatalytic methodology involves the direct carbon-hydrogen functionalization of imidazo[1,2-a]pyridines using organophotocatalysts [13]. Singh and colleagues developed a relay catalytic system utilizing 10-phenylphenothiazine as the photocatalyst and zinc acetate as a multifunctional additive [13].
The optimized protocol employs violet light-emitting diode irradiation at 390 nm wavelength in 1,2-dichloroethane solvent. Zinc acetate serves three critical roles: activation of the imidazopyridine substrate, bromide ion scavenging, and acetylation reagent. Under these conditions, the acetoxymalonylation of various imidazo[1,2-a]pyridines proceeds with excellent regioselectivity and yields up to 94% [13].
The mechanism involves sequential sp² and sp³ carbon-hydrogen activation through radical intermediates. The first catalytic cycle generates malonyl radicals through photoreductive cleavage of bromomalonate, followed by Minisci-type addition to the activated imidazopyridine. The second cycle involves aerobic oxidation to form acetoxy radicals, which combine with malonyl radicals to provide the final acetoxymalonylated products [13].
Visible Light-Mediated Transformations
Visible light photocatalysis using various photocatalyst systems has been extensively explored for imidazo[1,5-a]pyridine synthesis and functionalization [14] [15]. Common photocatalysts include iridium complexes, organic dyes such as eosin Y and rose bengal, and carbazole-based catalysts like 4CzIPN [14] [15].
These photocatalytic systems typically operate under mild conditions at room temperature with visible light irradiation. The reactions demonstrate excellent functional group tolerance and can be conducted in environmentally benign solvents [14] [15].
One-pot synthetic methodologies have gained prominence due to their operational efficiency, reduced waste generation, and cost-effectiveness. These approaches combine multiple bond-forming reactions in a single reaction vessel, minimizing isolation and purification steps [16] [6] [17].
Multicomponent Cyclization Reactions
Three-component cyclization reactions represent an efficient approach to imidazo[1,5-a]pyridine synthesis. Rahmati and colleagues developed a one-pot procedure utilizing aromatic aldehydes, dipyridyl ketone, and ammonium acetate under microwave irradiation with lithium chloride as catalyst [16]. This method provides rapid access to diversely substituted imidazo[1,5-a]pyridines in good yields.
The multicomponent approach offers several advantages including convergent synthesis, reduced reaction time through microwave heating, and the ability to rapidly generate structural diversity through variation of the aldehyde component [16].
Cascade Reaction Sequences
Cascade reactions involving sequential bond formation and cyclization steps have been developed for efficient imidazo[1,5-a]pyridine construction [6] [17]. These transformations often involve initial condensation reactions followed by intramolecular cyclization and oxidative aromatization steps.
Parenty and Cronin reported one-pot annulation reactions that proceed through activation of the nitrogen heterocycle followed by cascade nucleophilic addition, substitution, rearrangement, and oxidation steps [6] [17]. These methodologies provide complementary approaches to both simple and functionalized imidazo[1,5-a]pyridine derivatives.
The incorporation of sulfonyl fluoride functionality into organic molecules has gained significant attention due to the importance of this group in sulfur(VI) fluoride exchange chemistry and its applications in chemical biology and drug discovery [18] [19] [20]. Several complementary strategies have been developed for sulfonyl fluoride installation, ranging from direct fluorosulfonylation methods to conversion of precursor functionalities.
Direct fluorosulfonylation represents the most straightforward approach to installing sulfonyl fluoride groups, involving the direct introduction of the fluorosulfonyl moiety into organic substrates through radical or ionic mechanisms [21] [22].
Radical Fluorosulfonylation Strategies
Photocatalytic radical fluorosulfonylation has emerged as a powerful method for introducing sulfonyl fluoride groups under mild conditions [21] [22]. The development of bench-stable fluorosulfonylating reagents has addressed previous limitations associated with gaseous precursors like fluorosulfonyl chloride [21].
One significant advancement involves the use of 1-fluorosulfonyl 2-aryl benzoimidazolium triflate salts as solid-state fluorosulfonylating reagents [22]. These crystalline salts enable the radical fluorosulfonylation of olefins under photoredox conditions with high efficiency and stereoselectivity. The reactions proceed at room temperature using organic photocatalysts and provide excellent regioselectivity (E:Z ratios greater than 20:1) [22].
Another important development is the application of N-fluorosulfonyl aldimines as radical reagents for the hydrofluorosulfonylation of alkenes [23]. This method allows for the rapid formation of diverse aliphatic sulfonyl fluorides under mild photocatalytic conditions with excellent atom efficiency and minimal waste generation [23].
Electrochemical Fluorosulfonylation
Electrochemical methods have been developed for the catalyst-free radical fluorosulfonylation of organic substrates [24]. These approaches utilize fluorosulfonyl chloride as the fluorosulfonyl radical precursor and proceed through electrochemical reduction at graphite electrodes [24].
The electrochemical approach offers several advantages including the absence of metal catalysts, mild reaction conditions, and good scalability. The method has been successfully applied to allyl bromides, providing access to allyl sulfonyl fluorides in moderate to good yields [24].
The conversion of existing sulfur-containing functionalities to sulfonyl fluorides provides an alternative strategy that leverages readily available starting materials and established synthetic transformations [18] [25] [26].
Chloride-Fluoride Exchange Methods
The classical approach to sulfonyl fluoride synthesis involves the chloride-fluoride exchange reaction of sulfonyl chlorides with fluoride sources [27] [20]. This method has been extensively optimized and remains one of the most reliable approaches for sulfonyl fluoride preparation.
Recent improvements include the use of potassium fluoride in water-acetone biphasic systems, which provides excellent yields (84-100%) under mild conditions [27]. The simplicity of this approach, combined with the wide availability of sulfonyl chloride precursors, makes it attractive for both laboratory and industrial applications [27].
Alternative fluoride sources include potassium bifluoride and sulfuryl fluoride gas [28]. The use of sulfuryl fluoride as a fluoride provider has been demonstrated for the efficient conversion of aryl sulfonyl chlorides to the corresponding fluorides in up to 98% isolated yield under mild conditions [28].
Deoxyfluorination of Sulfonic Acids
The direct conversion of sulfonic acids and their salts to sulfonyl fluorides represents an atom-economical approach that avoids the need for halogenated intermediates [18] [25] [26]. Two complementary strategies have been developed for this transformation.
The first approach utilizes thionyl fluoride for the conversion of sulfonic acid sodium salts to sulfonyl fluorides [18] [25]. This method provides excellent yields (90-99%) in short reaction times (one hour) and demonstrates broad substrate scope including both aromatic and aliphatic sulfonic acid derivatives [18] [25].
The second strategy employs Xtalfluor-E as a bench-stable deoxyfluorination reagent [18] [25]. This solid reagent enables the direct conversion of both sulfonic acids and their sodium salts under milder conditions, providing yields of 41-94%. The use of Xtalfluor-E offers operational advantages due to its stability and ease of handling compared to gaseous reagents [18] [25].
Oxidative Fluorination of Lower Oxidation State Sulfur Compounds
The oxidative fluorination of thiols, sulfides, and sulfinate salts provides access to sulfonyl fluorides through oxidation-fluorination sequences [29] [30] [31]. This approach has been particularly valuable for the synthesis of complex sulfonyl fluorides where direct methods are challenging [30].
A notable example involves the visible light-mediated decarboxylative fluorosulfonylation of carboxylic acids [30]. This method utilizes abundant carboxylic acid feedstock and vinyl sulfonyl fluoride to generate diverse aliphatic sulfonyl fluorides through radical processes. The approach demonstrates excellent substrate scope including amino acids, peptides, and pharmaceutical derivatives [30].
Recent developments include the use of hypervalent iodine reagents combined with potassium fluoride for the green synthesis of sulfonyl fluorides from thiols and disulfides [29] [31]. This method produces only non-toxic sodium and potassium salts as byproducts and is expected to become the preferred approach for environmentally conscious sulfonyl fluoride synthesis [29] [31].
The translation of laboratory-scale synthetic methodologies to industrial production requires careful consideration of multiple factors including cost-effectiveness, safety, environmental impact, and process robustness [32] [33]. The scalability of imidazo[1,5-a]pyridine-3-sulfonyl fluoride synthesis depends on the specific synthetic route chosen and the optimization of reaction parameters for large-scale operation.
Economic Considerations
Classical cyclocondensation methods generally offer favorable economics due to the low cost of starting materials and the absence of expensive catalysts [1] [2]. The use of polyphosphoric acid as both solvent and activating agent provides cost advantages, particularly when considering recycling and reuse of the acidic medium [1]. However, the high temperature requirements (160°C) and the need for specialized equipment to handle corrosive polyphosphoric acid must be factored into capital and operational cost calculations [1] [2].
Modern transition metal-catalyzed approaches face economic challenges due to catalyst costs, particularly when precious metals like palladium are employed [9]. However, these methods often provide superior selectivity and functional group tolerance, which can offset higher catalyst costs through reduced purification requirements and higher atom economy [9].
Photocatalytic methodologies present a mixed economic profile [13] [14]. While photocatalysts can be expensive, they are typically used in low loadings (1-5 mol%) and many can be recovered and reused [13]. The requirement for specialized light sources and the generally longer reaction times (6-24 hours) must be considered in economic evaluations [13] [14].
Process Safety and Environmental Impact
Safety considerations vary significantly among different synthetic approaches. Classical methods requiring high temperatures (160°C) and corrosive media pose inherent safety challenges and require appropriate engineering controls [1] [2]. The handling of polyphosphoric acid necessitates specialized materials of construction and comprehensive safety protocols [1].
Photocatalytic methods generally operate under milder conditions with reduced safety risks [13] [14]. However, the use of high-intensity light sources requires appropriate safety measures to prevent exposure hazards [13]. The ability to conduct these reactions under atmospheric conditions eliminates the need for inert atmosphere handling, simplifying operational requirements [13] [14].
Environmental impact assessment favors methods that minimize waste generation and avoid toxic reagents [29] [31]. The development of green fluorosulfonylation methods using environmentally benign reagents like potassium fluoride represents a significant advancement in sustainable synthesis [29] [31]. These approaches produce only non-toxic salt byproducts and align with green chemistry principles [29] [31].
Scale-up Technical Challenges
The scalability of specific methodologies depends on several technical factors. Heat and mass transfer considerations become critical when scaling up high-temperature reactions like classical cyclocondensation processes [1] [2]. The viscosity of polyphosphoric acid medium requires adequate mixing to ensure uniform reaction conditions [1].
Photocatalytic reactions face unique scale-up challenges related to light penetration and photon efficiency [13] [14]. The Beer-Lambert law dictates that light intensity decreases exponentially with path length, making uniform irradiation difficult in large-scale reactors [13]. Continuous flow photochemistry has emerged as a promising solution for scalable photocatalytic processes [14].
Quality Control and Process Monitoring
Industrial implementation requires robust analytical methods for process monitoring and quality control. The analysis of imidazo[1,5-a]pyridine-3-sulfonyl fluoride products requires methods capable of detecting both the heterocyclic core and the sulfonyl fluoride functionality [34]. High-performance liquid chromatography and nuclear magnetic resonance spectroscopy are typically employed for product analysis [34].
The stability of sulfonyl fluoride groups under various process conditions must be carefully evaluated [20]. While sulfonyl fluorides are generally stable to hydrolysis under neutral conditions, they can be sensitive to strongly basic conditions [20]. Process design must account for these stability considerations to maintain product quality throughout synthesis and purification [20].
Regulatory and Commercial Considerations
The commercial viability of imidazo[1,5-a]pyridine-3-sulfonyl fluoride synthesis is influenced by regulatory requirements and market demand [32]. The compound's potential applications in pharmaceutical and agrochemical industries drive commercial interest [32]. Regulatory approval processes for new synthetic routes require comprehensive safety and environmental data [32].
Manufacturing facility requirements vary significantly among different synthetic approaches. Classical methods may require specialized corrosion-resistant equipment due to the acidic reaction conditions [1]. Photocatalytic methods require light sources and associated electrical infrastructure [13]. These infrastructure requirements influence capital investment decisions and overall commercial feasibility [13] [32].